3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry . The structure of this compound consists of a fused bicyclic system with a bromine atom at the 3-position, a methyl group at the 7-position, and a phenyl group at the 2-position.
Mechanism of Action
Target of Action
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine is a synthetic compound that has been shown to have significant biological activity . . It’s worth noting that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, have been associated with a wide range of bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
It’s known that the 2-aminopyridine acts as an α-bromination shuttle by transferring br from cbrcl3 to the α-carbon of the carbonyl moiety . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
For instance, as a potential CDK inhibitor, it could affect cell cycle regulation . As a potential calcium channel blocker, it could impact signal transduction pathways .
Result of Action
Given the compound’s potential bioactivities, it could induce a variety of effects, such as inhibiting cell proliferation (as a potential cdk inhibitor) or modulating neuronal activity (as a potential gaba a receptor modulator) .
Action Environment
It’s known that the synthesis of imidazo[1,2-a]pyridines can be achieved under solvent-free conditions, suggesting that the compound might be stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can interact with various biomolecules . For instance, they have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine in laboratory settings. It is known that imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridine derivatives have shown significant reduction of bacterial load when treated with different doses in an acute TB mouse model .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that imidazo[1,2-a]pyridines can interact with various transporters or binding proteins .
Subcellular Localization
Imidazo[1,2-a]pyridines are known to interact with various compartments or organelles .
Preparation Methods
The synthesis of 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds via a one-pot tandem cyclization/bromination process in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate . The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the subsequent bromination, and no base is required for this reaction.
Chemical Reactions Analysis
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxidized products.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include TBHP for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a pharmacophore in the development of drugs with significant biological activity, including antituberculosis agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: Due to its structural properties, it is also explored for applications in material science.
Comparison with Similar Compounds
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
N-(Pyridin-2-yl)amides: These compounds also exhibit significant biological activity and are synthesized from similar starting materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-7-8-17-12(9-10)16-13(14(17)15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDVNPARUSXVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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